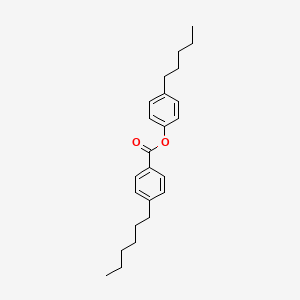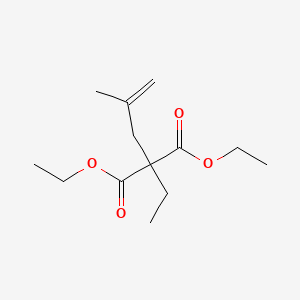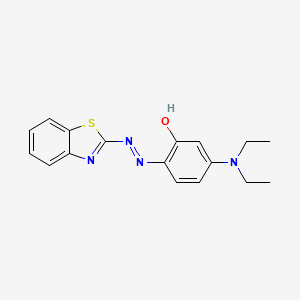
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The benzothiazole moiety and the diethylamino group contribute to its distinct chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-(diethylamino)phenol under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.
Major Products Formed
Oxidation: Cleaved products of the azo bond, often resulting in benzothiazole derivatives and phenolic compounds.
Reduction: Corresponding amines, such as 2-aminobenzothiazole and 5-(diethylamino)phenol.
Substitution: Nitro or sulfonic acid derivatives of the original compound.
Aplicaciones Científicas De Investigación
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mecanismo De Acción
The compound exerts its effects primarily through the interaction of the azo group with various molecular targets. The azo group can undergo reduction in biological systems, leading to the release of active amines that interact with cellular components. The benzothiazole moiety is known to bind to specific enzymes and receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2-(2-benzothiazolylazo)-
- Phenol, 2-(2-benzothiazolylazo)-4-(diethylamino)-
- Phenol, 2-(2-benzothiazolylazo)-3-(diethylamino)-
Uniqueness
Phenol, 2-(2-benzothiazolylazo)-5-(diethylamino)- stands out due to the specific positioning of the diethylamino group, which influences its electronic properties and reactivity. This unique structure enhances its binding affinity to certain metal ions and biological targets, making it more effective in analytical and therapeutic applications compared to its analogs.
Propiedades
Número CAS |
55939-25-8 |
|---|---|
Fórmula molecular |
C17H18N4OS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yldiazenyl)-5-(diethylamino)phenol |
InChI |
InChI=1S/C17H18N4OS/c1-3-21(4-2)12-9-10-13(15(22)11-12)19-20-17-18-14-7-5-6-8-16(14)23-17/h5-11,22H,3-4H2,1-2H3 |
Clave InChI |
ZBJKHKZRHLGTPR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
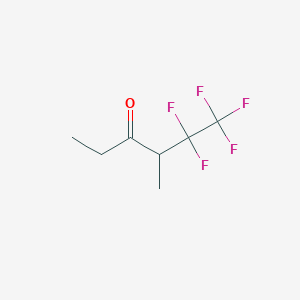
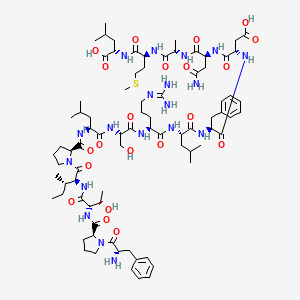

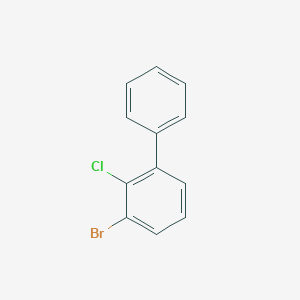

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
